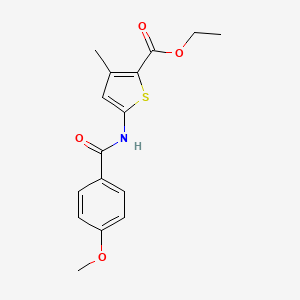

2-(thiomorpholin-4-yl)quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(thiomorpholin-4-yl)quinoxaline” is a derivative of quinoxaline, a class of N-heterocyclic compounds . Quinoxaline derivatives have been the subject of extensive research due to their significant biological properties, including antifungal, antibacterial, antiviral, and antimicrobial effects . They have become a crucial component in drugs used to treat various conditions, including cancer, AIDS, and plant viruses .

Synthesis Analysis

The synthesis of quinoxaline has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids . The reaction Scheme 18, expounds the synthetic pathway to prepare 4-(2-methyl quinoxaline-3-yloxy)benzaldehyde (60) and N-((4-(2-methylquinoxaline-3-yloxy)phenyl)methylene)-4-substituted benzenamine (63) using 2-chloro-3-methyl quinoxaline(59) .Physical and Chemical Properties Analysis

Some physical properties of quinoxaline include a boiling point of 220-223°C, a melting point of 29-32°C, and a density of 1.124 g/mL at 25°C .将来の方向性

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat various conditions, ensuring them a bright future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . This promising moiety with different molecular targets warrants further investigation, which may well yield even more encouraging results regarding this scaffold .

作用機序

Target of Action

Quinoxaline derivatives, including 2-(thiomorpholin-4-yl)quinoxaline, have been found to interact with a variety of targets, receptors, and microorganisms .

Mode of Action

Quinoxaline derivatives have been studied extensively for their interactions with their targets . For instance, some quinoxaline derivatives have been found to act as kinase inhibitors . They bind to the catalytic domain of the kinase, inhibiting its activity and leading to downstream effects .

Biochemical Pathways

Quinoxaline derivatives have been associated with a wide range of biological activities, suggesting they may impact multiple pathways

Result of Action

Quinoxaline derivatives have been associated with a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities . The specific effects of this compound at the molecular and cellular level would depend on its specific targets and mode of action.

生化学分析

Biochemical Properties

2-(Thiomorpholin-4-yl)quinoxaline plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as topoisomerase II, which is essential for DNA replication and cell division . Additionally, this compound interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce cell cycle arrest in cancer cells, particularly breast cancer cells, by inhibiting topoisomerase II and affecting epidermal growth factor receptor (EGFR) activity . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions and potentially therapeutic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. For instance, the compound’s interaction with topoisomerase II results in the inhibition of DNA replication, leading to cell cycle arrest . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained cellular responses, including prolonged cell cycle arrest and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and modulating immune responses . Higher doses can lead to toxic or adverse effects, including organ damage and altered metabolic functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to altered energy production and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound can influence its activity and effectiveness, as well as its potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with DNA and transcription factors, or to the mitochondria to influence energy production and apoptosis .

特性

IUPAC Name |

4-quinoxalin-2-ylthiomorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c1-2-4-11-10(3-1)13-9-12(14-11)15-5-7-16-8-6-15/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRITVOAHLVZVRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)methyl]-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6523729.png)

![N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide](/img/structure/B6523742.png)

![N-cycloheptyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6523750.png)

![4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide](/img/structure/B6523760.png)

![4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B6523765.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide](/img/structure/B6523784.png)

![3-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]butanamide](/img/structure/B6523787.png)

![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-3,4,5-trimethoxybenzamide](/img/structure/B6523788.png)

![3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6523792.png)

![4-({2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6523797.png)

![4-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B6523807.png)